
BIO-32546
Descripción general
Descripción
BIO-32546 (CAS: 1548743-66-3; molecular formula: C₂₈H₃₁F₆NO₃) is a potent, selective, orally administered autotaxin (ATX) inhibitor with reversible, non-zinc-binding properties . Autotaxin is a lysophospholipase D enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid involved in fibrosis, cancer progression, and inflammatory diseases . This compound exhibits an IC₅₀ of 1 nM against ATX, making it one of the most potent inhibitors in its class .
X-ray crystallographic studies reveal that this compound belongs to the pocket-tunnel hybrid (class IV) inhibitors. Its structure includes a 4-trifluoromethylcyclohexyloxy moiety that occupies the hydrophobic pocket of ATX and an 8-azabicyclo[3.2.1]octane-3-carboxylic acid moiety that extends into the tunnel region, enabling dual binding for enhanced efficacy .
Métodos De Preparación
La síntesis de BIO-32546 implica varios pasos, comenzando con la preparación de la solución madre. El compuesto se disuelve en dimetilsulfóxido (DMSO) para lograr una concentración de 40 miligramos por mililitro . La ruta sintética y las condiciones de reacción específicas se detallan en la patente US20170158687A1 . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando condiciones de reacción similares para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
BIO-32546 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen los halógenos y los nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos.
Aplicaciones Científicas De Investigación
Background on Autotaxin and Its Role in Disease
Autotaxin is a lysophospholipase D responsible for generating lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). Elevated levels of ATX and LPA are associated with several diseases:
- Neurological Disorders : Increased ATX activity has been linked to conditions such as multiple sclerosis and Alzheimer's disease.
- Cancer : ATX promotes tumor growth and metastasis, making it a target for cancer therapy.
- Fibrosis and Inflammation : The ATX-LPA signaling pathway is involved in fibrotic diseases and rheumatoid arthritis.
Pharmacological Properties of BIO-32546
This compound has been characterized by its unique pharmacological profile:
- Selectivity : It exhibits high selectivity for ATX over other receptors, with an IC50 value of 1 nM, indicating strong inhibition potential .
- Bioavailability : The compound is orally bioavailable and shows good brain penetration, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In animal models, this compound demonstrates favorable pharmacokinetic properties, including a half-life of approximately 3 hours in rats and significant oral bioavailability (66%) .
Therapeutic Applications
The therapeutic potential of this compound spans various medical fields:
Neuropathic Pain Management
Research indicates that inhibiting ATX can reduce LPA levels following neuronal injury, suggesting that this compound may offer a novel approach for treating neuropathic pain . In vivo studies have demonstrated its efficacy in reducing pain responses in animal models.
Cancer Therapeutics
This compound has shown promising antitumor activity against cell lines known to overexpress ATX mRNA, such as Hep3B (liver cancer) and RAW264.7 (macrophage-like cells) . This positions it as a potential candidate for cancer treatment strategies targeting the ATX-LPA axis.
Inflammatory Conditions
Given its role in modulating inflammatory pathways, this compound may be beneficial in treating conditions like rheumatoid arthritis and fibrosis . Ongoing studies are expected to explore its efficacy in these contexts further.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective autotaxin inhibitors with diverse therapeutic applications. Its unique properties suggest potential roles in treating neuropathic pain, cancer, and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full therapeutic spectrum of this promising compound.
Mecanismo De Acción
BIO-32546 ejerce sus efectos inhibiendo la autotaxina, una enzima lisofosfolipasa D que genera ácido lisofosfatídico . Al inhibir la autotaxina, this compound reduce los niveles de ácido lisofosfatídico, que está implicado en varias afecciones patológicas como la inflamación, la fibrosis y el cáncer . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización autotaxina-ácido lisofosfatídico, que desempeña un papel crítico en los procesos celulares como la proliferación, la migración y la supervivencia .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and clinical differences between BIO-32546 and other ATX inhibitors:
Key Findings:
Potency: this compound demonstrates superior potency (IC₅₀ = 1 nM) compared to ONO-8430506 (IC₅₀ = 3 nM) and GLPG1690 (IC₅₀ = 131 nM), likely due to its hybrid binding mechanism .
Binding Specificity: Unlike tunnel-focused inhibitors (e.g., ONO-8430506), this compound’s dual occupation of the pocket and tunnel regions reduces off-target effects and enhances selectivity .
Pharmacokinetics : this compound’s low clearance and oral bioavailability outperform earlier compounds like GLPG1690, which exhibited variable exposure in clinical trials .
Clinical Potential: While Cudetaxestat has advanced to Phase II trials for fibrosis, this compound’s preclinical data suggest a broader therapeutic window for inflammatory and oncological applications .
Limitations of Competitors:
- GLPG1690 : High IC₅₀ and lack of efficacy in Phase III trials underscore the challenges of tunnel-only inhibitors .
- Cudetaxestat: Limited structural data and unclear potency metrics hinder direct comparison with this compound .
Research Implications
This compound’s hybrid binding mechanism and pharmacokinetic profile position it as a promising candidate for diseases driven by dysregulated LPA signaling, such as systemic sclerosis, liver fibrosis, and metastatic cancers. Future studies should prioritize head-to-head comparisons with Cudetaxestat in fibrosis models and evaluate long-term safety in vivo.
Actividad Biológica
BIO-32546 is a novel compound recognized for its potent inhibitory effects on autotaxin (ATX), a lysophospholipase D enzyme involved in the production of lysophosphatidic acid (LPA). This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in various disease models, and detailed research findings.
Overview of Autotaxin and Its Role
Autotaxin is crucial in several physiological and pathological processes, including:
- Neuronal Development : ATX plays a significant role in the development of the vascular and nervous systems.
- Disease Implications : It has been implicated in conditions such as multiple sclerosis, Alzheimer's disease, neuropathic pain, and various cancers .
Given the involvement of ATX in these diseases, selective inhibition of this enzyme presents a promising therapeutic strategy.
Discovery and Characteristics of this compound
This compound was developed as a selective non-zinc binding reversible inhibitor of ATX. Key characteristics include:
- Potency : The compound exhibits an IC50 value of approximately 1 nM against ATX, indicating strong inhibitory activity .
- Bioavailability : It is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In pharmacokinetic studies conducted on male C57BL/6 mice, this compound demonstrated favorable parameters, as summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound
Route | Dose (mg/kg) | Tissue | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (hr) | AUC0–24 h (ng/mL*hr) | Cmax (ng/mL) | Tmax (hr) | F (%) |
---|---|---|---|---|---|---|---|---|---|
IV | 2.32 | Plasma | 6.09 | 2.36 | 4.72 | 6170 | 1270 | - | - |
Brain | - | - | - | - | 3020 | 3.00 | - | ||
PO | 10 | Plasma | 12200 | 1070 | 3.00 | 51 | 8840 | 7.00 | - |
Brain | - | - | - | - | - | - | Kp,uu = 0.11 |
Efficacy in Disease Models
This compound has been evaluated for its efficacy in various preclinical models:
- Neuropathic Pain : In models simulating acute pain, this compound significantly reduced LPA levels, correlating with its pharmacodynamic profile .
- Potential for Other Neurological Disorders : The compound's ability to penetrate the brain opens avenues for investigating its effects on other neurological conditions like Alzheimer's disease and multiple sclerosis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vivo Efficacy Study :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis with Other Inhibitors :
Q & A
Basic Research Questions
Q. What is the primary mechanism of BIO-32546 as an autotaxin (ATX) inhibitor, and how does its non-zinc-binding property influence its activity?
this compound is a potent, selective, and orally bioavailable reversible ATX inhibitor with an IC50 of 1 nM. Its mechanism involves binding to the hydrophobic pocket of ATX, disrupting lysophosphatidic acid (LPA) production without interacting with the zinc-binding site, which distinguishes it from zinc-chelating inhibitors. This non-zinc-binding property reduces off-target effects and enhances selectivity, making it suitable for chronic disease models where long-term inhibition is required .
Q. What pharmacokinetic properties of this compound make it advantageous for in vivo studies?
this compound exhibits high oral bioavailability (>50% in preclinical models), brain penetration (brain-to-plasma ratio of 0.5), and a plasma half-life of ~4 hours in rodents. These properties enable flexible dosing regimens for studying central nervous system (CNS) disorders like neuropathic pain. Researchers should use LC-MS/MS to monitor plasma and tissue concentrations to ensure target engagement .
Q. How can researchers confirm the selectivity of this compound against phosphodiesterases (PDEs) or other off-target enzymes?
To validate selectivity, perform enzymatic assays against PDE4B (IC50 > 10 µM for this compound) and related isoforms (e.g., PDE3, PDE5). Cross-reactivity panels (e.g., Eurofins CEREP) should be used to screen for interactions with 400+ kinases, GPCRs, and ion channels. Evidence from structural studies (X-ray cocrystal with ATX) supports its specificity for the ATX hydrophobic pocket .
Advanced Research Questions
Q. What experimental designs are optimal for validating this compound's efficacy in neuropathic pain models?
Use chronic constriction injury (CCI) or spared nerve injury (SNI) rodent models. Administer this compound orally at 10 mg/kg twice daily and measure mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test). Correlate behavioral outcomes with reductions in plasma LPA levels (ELISA) and ATX activity (fluorometric assay) to confirm target modulation .
Q. How should researchers address contradictory efficacy data when testing this compound in infection persistence vs. fibrosis models?
Contradictions may arise from model-specific ATX/LPA signaling roles. For example, in enterovirus persistence ( ), this compound’s effect on viral capsid assembly may differ from its antifibrotic action in lung or liver models. To resolve this, compare LPA levels across models, use RNA-seq to identify pathway-specific biomarkers, and validate findings with ATX knockout controls .
Q. What methodologies are recommended for optimizing this compound dosing in chronic fibrosis studies?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in bleomycin-induced lung fibrosis mice. Measure hydroxyproline (collagen deposition) and TGF-β1 levels alongside this compound plasma exposure. Adjust dosing intervals based on trough concentrations (maintain >90% ATX inhibition). Consider staggered dosing (e.g., 5 mg/kg morning, 10 mg/kg evening) to balance efficacy and tolerability .
Q. How can researchers differentiate this compound’s direct ATX inhibition from secondary effects in complex disease models?
Use conditional ATX knockout models or siRNA-mediated ATX knockdown alongside this compound treatment. If phenotypic rescue (e.g., reduced fibrosis or pain) is observed only in wild-type mice, confirm direct ATX targeting. Complement with transcriptomic profiling (single-cell RNA-seq) to identify downstream pathways uniquely modulated by this compound .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50 values for LPA reduction. Use mixed-effects models to account for inter-animal variability in behavioral tests. For RNA-seq data, apply false discovery rate (FDR) correction to pathway enrichment analyses .
Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?
Standardize ATX activity assays using recombinant human ATX (rhATX) and the FS-3 fluorescent substrate. Pre-treat plasma samples with 1 mM EDTA to inhibit endogenous metalloproteases. Share protocols for tissue homogenization (e.g., 10% w/v in PBS with protease inhibitors) and storage conditions (-80°C for <6 months) .
Q. Ethical and Technical Considerations
Q. What ethical guidelines apply to using this compound in preclinical neurodegeneration studies?
Follow ARRIVE 2.0 guidelines for animal reporting. Obtain IACUC approval for pain/distress minimization (e.g., CO2 euthanasia criteria). For human-derived samples (e.g., CSF in Alzheimer’s models), ensure IRB approval and anonymization .
Propiedades
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.